Cas no 1226459-15-9 (5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole)

5-(3,4-Dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole is a structurally complex imidazole derivative featuring a dichlorophenyl group, a prop-2-enylsulfanyl moiety, and a trifluoromethylphenyl substituent. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its distinct functional groups, which may confer selective reactivity and bioactivity. The presence of electron-withdrawing groups (chloro and trifluoromethyl) enhances its stability and interaction with biological targets, while the allylthioether linkage offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and synthetic reproducibility are critical for consistent experimental outcomes.
5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole structure
1226459-15-9 structure
Product Name:5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
CAS No:1226459-15-9
MF:C19H13Cl2F3N2S
MW:429.286131620407
CID:6621738
PubChem ID:49672626
Update Time:2025-10-28

5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole Chemical and Physical Properties

Names and Identifiers

    • 5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
    • AKOS024478175
    • F2964-3460
    • 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
    • 5-(3,4-dichlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
    • 1226459-15-9
    • Inchi: 1S/C19H13Cl2F3N2S/c1-2-8-27-18-25-11-17(12-6-7-15(20)16(21)9-12)26(18)14-5-3-4-13(10-14)19(22,23)24/h2-7,9-11H,1,8H2
    • InChI Key: RSLWXNJEVJLTSX-UHFFFAOYSA-N
    • SMILES: C1(SCC=C)N(C2=CC=CC(C(F)(F)F)=C2)C(C2=CC=C(Cl)C(Cl)=C2)=CN=1

Computed Properties

  • Exact Mass: 428.0128595g/mol
  • Monoisotopic Mass: 428.0128595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 43.1Ų

5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole Pricemore >>

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Additional information on 5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole

5-(3,4-Dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole (CAS No. 1226459-15-9)

The compound 5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole, identified by the CAS registry number CAS No. 1226459-15-9, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The structure of this molecule is characterized by a central imidazole ring substituted with three distinct groups: a 3,4-dichlorophenyl group at position 5, a propargylsulfanyl group at position 2, and a trifluoromethyl-substituted phenyl group at position 1.

The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, coupling reactions, and oxidation steps. Recent advancements in catalytic methodologies have enabled the efficient construction of such complex molecules with high purity and yield. The incorporation of electron-withdrawing groups such as chlorine and trifluoromethyl groups enhances the electronic properties of the molecule, making it an attractive candidate for various applications.

One of the most promising applications of this compound lies in its potential as a drug candidate. The imidazole core is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The presence of chlorine atoms at positions 3 and 4 on the phenyl ring introduces steric hindrance and electron-withdrawing effects, which can modulate the binding affinity of the molecule to its target. Similarly, the trifluoromethyl group on the phenyl ring at position 1 contributes to both hydrophobicity and electronic tuning.

Recent studies have explored the pharmacological profile of this compound in vitro and in vivo models. For instance, researchers have reported that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The propargylsulfanyl group at position 2 has been shown to enhance solubility and bioavailability, which are critical factors for drug delivery.

In addition to its pharmacological applications, this compound has also been investigated for its potential use in materials science. The unique combination of electron-withdrawing groups and sulfur-containing functionalities makes it an ideal candidate for applications in polymer chemistry and electronic materials. For example, derivatives of this compound have been used as building blocks for constructing advanced materials with tailored electronic properties.

The development of novel synthetic routes for this compound continues to be an active area of research. Scientists are exploring green chemistry approaches to minimize waste and improve sustainability. For instance, recent publications have highlighted the use of microwave-assisted synthesis and enzymatic catalysis to construct this molecule more efficiently.

In conclusion, 5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole (CAS No. 1226459-15-9) is a versatile compound with wide-ranging applications in pharmacology and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in these fields.

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